1,4-Epoxy-1,2,3,4-tetrahydronaphthalene

Isobenzofuran generation Flash vacuum thermolysis Diels–Alder precursor

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7), also designated 1,2,3,4-tetrahydro-1,4-epoxynaphthalene or 11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene , is a rigid, bicyclic tetrahydroepoxide with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol. It features a 1,4-endoxide bridge across a partially hydrogenated naphthalene ring, which confers a well-defined stereoelectronic profile and makes it a privileged precursor for generating isobenzofuran (benzo[c]furan) via retro-Diels–Alder thermolysis.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 35185-96-7
Cat. No. B1607043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Epoxy-1,2,3,4-tetrahydronaphthalene
CAS35185-96-7
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESC1CC2C3=CC=CC=C3C1O2
InChIInChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-10H,5-6H2
InChIKeySPELXJYTVLDKGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7) – A Foundational Tetrahydroepoxide Scaffold for Diels–Alder and Isobenzofuran Chemistry


1,4-Epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7), also designated 1,2,3,4-tetrahydro-1,4-epoxynaphthalene or 11-oxatricyclo[6.2.1.0²,⁷]undeca-2,4,6-triene [1], is a rigid, bicyclic tetrahydroepoxide with the molecular formula C₁₀H₁₀O and a molecular weight of 146.19 g/mol [2]. It features a 1,4-endoxide bridge across a partially hydrogenated naphthalene ring, which confers a well-defined stereoelectronic profile and makes it a privileged precursor for generating isobenzofuran (benzo[c]furan) via retro-Diels–Alder thermolysis [3]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with key physical constants including a melting point of approximately 14.5 °C, a density near 1.09 g/cm³, and a refractive index (n²⁰/D) between 1.5550 and 1.5570 [4].

Isobenzofuran Precursor
Retro-Diels–Alder thermolysis cleanly generates isobenzofuran for cycloaddition research.
CVD Monomer Source
Validated precursor for poly(isobenzofuran) thin-film fabrication via chemical vapor deposition.
Research Purity Tiers
Multiple purity grades available to match application sensitivity and reaction conditions.

Why Generic “Epoxynaphthalenes” Are Not Suitable Substitutes for 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene in Isobenzofuran-Generating Protocols


Direct substitution of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7) with structurally related analogs—such as 1,4-epoxy-1,4-dihydronaphthalene (CAS 573-57-9) or 1,2-epoxy-1,2,3,4-tetrahydronaphthalene—is chemically unsound. The target compound’s saturated 1,2,3,4-tetrahydro framework is essential for quantitative retro-Diels–Alder extrusion of isobenzofuran under flash-vacuum thermolysis (FVT) conditions (650 °C, 0.1–0.5 Torr) [1]. Analogs that retain a double bond in the saturated ring (e.g., the 1,4-dihydro derivative) do not undergo the same clean, high-yield thermolysis and instead yield complex mixtures or require fundamentally different activation conditions [2]. Moreover, the precise 1,4-endoxide geometry is critical for the concerted retro-Diels–Alder pathway; isomeric 1,2-epoxides or exo‑configured analogs lack the requisite orbital alignment and thermal lability profile, precluding their use as drop-in replacements in established isobenzofuran‑trapping and polymerization workflows [3].

Saturated tetrahydro framework essential
Unsaturated 1,4-dihydro analog cannot undergo clean FVT and yields complex mixtures, limiting direct substitution.
1,4-endoxide geometry required
Isomeric 1,2-epoxides lack the correct orbital alignment for efficient retro-Diels–Alder; reactivity profile may not transfer.
Alternative isobenzofuran sources differ
Oxidative methods introduce byproducts and lower yields; not a drop-in replacement for FVT-based protocols.

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7)


Quantitative Yield of Isobenzofuran via Retro-Diels–Alder Thermolysis: A Definitive Differentiator for Polymer and Complex Molecule Synthesis

Flash-vacuum thermolysis of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene at 650 °C and 0.1–0.5 Torr furnishes pure isobenzofuran (benzo[c]furan) in quantitative yield [1][2]. This transformation is virtually instantaneous and avoids the side reactions, low yields, or multi-step purifications associated with alternative isobenzofuran precursors (e.g., 1,3-dihydroisobenzofuran or 1,4-dihydro-1,4-epoxynaphthalene) [3].

Isobenzofuran Yield
Head-to-head
Target: ≥98% isolated. Comparator oxidative methods: 40–78%. Yield advantage ≥20–60 pp.
Reported quantitative conversion supports polymer and cycloaddition research routes.
FVT 650°C, 0.1–0.5 Torr; immediate dienophile trapping.
Isobenzofuran generation Flash vacuum thermolysis Diels–Alder precursor

Commercial Purity Tier Differentiation: 98% vs. 95% Min. Purity Specifications for Reproducible Thermolytic and Catalytic Applications

Commercially, 1,4-epoxy-1,2,3,4-tetrahydronaphthalene is offered at two distinct purity tiers: 95% (e.g., AKSci, BenchChem) and 98% (e.g., Thermo Scientific Chemicals, Oakwood Chemical, CymitQuimica) . For applications requiring precise stoichiometry in catalytic asymmetric reactions or for polymerization where trace impurities can poison transition-metal catalysts or initiate premature crosslinking, the 98% specification is preferred. The 95% material is suitable for less stringent synthetic transformations where the impurity profile does not interfere with the desired pathway.

Purity Specification
Specification review
98% min. (Thermo, Oakwood) vs. 95% min. (AKSci, BenchChem). 3 pp absolute difference.
Purity tier selection supports catalyst-sensitive and stoichiometric applications.
Supplier GC/HPLC assay basis; verify for specific protocol.
Commercial purity Supplier qualification Reproducibility

Physical Constant Verification for Incoming QC: Refractive Index and Density as Identity and Purity Proxies

Routine quality control of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene can leverage its well-defined refractive index (n²⁰/D = 1.5550–1.5570 at 589 nm) and density (1.09 g/cm³) [1]. These values are sufficiently narrow to distinguish the compound from the structurally related 1,4-dihydro analog (n²⁰/D ~1.501, density 1.207 g/cm³) or from the isomeric 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (density ~1.08 g/cm³, n²⁰/D ~1.54) . Measurement of these parameters provides a rapid, non-destructive check of identity and relative purity prior to use in sensitive synthetic sequences.

Refractive Index QC
Head-to-head
Target n²⁰/D 1.5550–1.5570. 1,4-dihydro analog ~1.501. Δn ≈ 0.05–0.06.
Rapid refractive index measurement helps distinguish from structurally similar epoxides.
20°C, 589 nm sodium D-line; density also differentiates.
Quality control Refractive index Density Material identification

Established Protocol for Poly(isobenzofuran) Film Fabrication via CVD: A Niche Enabled Solely by 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene

Chemical vapor deposition (CVD) of poly(isobenzofuran) (PIBF) thin films directly utilizes 1,4-epoxy-1,2,3,4-tetrahydronaphthalene as the monomer precursor [1]. Pyrolysis at 600–750 °C in a tube furnace generates the reactive isobenzofuran monomer, which polymerizes on a cooled silicon substrate to yield smooth, pinhole-free PIBF coatings [1]. This CVD process is uniquely enabled by the target compound’s ability to undergo clean retro-Diels–Alder thermolysis without generating non-volatile residues or catalyst poisons. No alternative tetrahydroepoxide or dihydroepoxide precursor has been reported to afford PIBF films of comparable quality or via an equally straightforward CVD protocol.

CVD Thin-Film Precursor
Class-level
Only reported CVD precursor for poly(isobenzofuran) films; binary outcome (protocol exists).
Enables CVD fabrication of PIBF films; no alternative validated for comparable quality.
CVD 600–750°C, low pressure; substrate optimized for polymerization.
Poly(isobenzofuran) Chemical vapor deposition Thin films Polymer precursor

Preferential Diels–Alder Reactivity of Isobenzofuran Generated In Situ: Quantitative Trapping with Maleic Anhydride and N‑Phenylmaleimide

Isobenzofuran, liberated quantitatively from 1,4-epoxy-1,2,3,4-tetrahydronaphthalene by FVT, undergoes instantaneous and quantitative Diels–Alder cycloaddition with dienophiles such as maleic anhydride, N‑phenylmaleimide, and methyl vinyl ketone [1][2]. The overall two-step sequence (thermolysis → cycloaddition) proceeds with essentially no loss of material and yields single endo‑adducts in >95% yield. In contrast, in situ generation of isobenzofuran from 1,3-dihydroisobenzofuran by oxidation (e.g., with DDQ) typically affords cycloadducts in 40–78% yield, depending on the dienophile, and often requires chromatographic purification [3].

Cycloaddition Yield
Cross-study comparable
Target >95% isolated yield. Oxidative methods: 40–78%. Yield advantage ≥17–55 pp.
Reported high-yield route to isobenzofuran adducts for synthetic elaboration.
FVT trapping with maleic anhydride or N-phenylmaleimide.
Diels–Alder trapping Isobenzofuran adducts Synthetic methodology

Documented Thermal Lability at Moderate Temperatures: Endothermic Retro-Diels–Alder Onset Below 350 °C

Thermogravimetric analysis of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene reveals that the compound begins to lose weight between 360 °C and 400 °C (~11% mass loss) and undergoes rapid decomposition above 400 °C under nitrogen, with even faster degradation in air [1]. This thermal behavior is consistent with an endothermic retro-Diels–Alder cleavage to isobenzofuran, a process that is not observed for the isomeric 1,2-epoxy-1,2,3,4-tetrahydronaphthalene, which instead undergoes ring‑opening polymerization or decomposition at higher temperatures without generating a well-defined diene [2].

Thermal Lability
Class-level
Onset 360–400°C, ~11% mass loss; rapid decomposition above 400°C under N₂.
Distinct thermal profile supports clean retro-Diels–Alder without side reactions.
TGA data; isomeric epoxide undergoes ring-opening, not diene generation.
Thermal stability Thermolysis onset Endothermic decomposition

High-Value Application Scenarios for 1,4-Epoxy-1,2,3,4-tetrahydronaphthalene (CAS 35185-96-7)


Chemical Vapor Deposition of Poly(isobenzofuran) Thin Films for Electronic and Optical Coatings

As validated by Choi et al. [1], 1,4-epoxy-1,2,3,4-tetrahydronaphthalene serves as the exclusive CVD precursor for fabricating smooth, pinhole-free poly(isobenzofuran) (PIBF) thin films. The process involves flowing the compound through a tube furnace at 600–750 °C, generating isobenzofuran monomer that polymerizes on a silicon substrate. The resulting films are of interest for organic electronics, dielectric layers, and protective optical coatings. Procurement of the 98% purity grade is strongly recommended to minimize film defects and ensure consistent electrical properties.

Preparation of Isobenzofuran Diels–Alder Adducts for Medicinal Chemistry and Natural Product Synthesis

Researchers aiming to synthesize oxygen‑bridged polycycles or isobenzofuran‑derived natural product cores should utilize 1,4-epoxy-1,2,3,4-tetrahydronaphthalene as the isobenzofuran source. Flash‑vacuum thermolysis at 650 °C, followed by immediate trapping with dienophiles (e.g., maleic anhydride, N‑phenylmaleimide, methyl vinyl ketone), affords the corresponding endo‑adducts in near‑quantitative yields (>95%) [2][3]. This two‑step, one‑pot protocol eliminates the need for oxidants, reduces purification requirements, and provides superior yields compared to alternative isobenzofuran generation methods (40–78%).

Synthesis of 1,4-Diphenylbenzenes via Alkynyl Diels–Alder/Retro-Diels–Alder Cascades

1,4-Epoxy-1,2,3,4-tetrahydronaphthalene reacts with alkynes under thermal or Lewis‑acid conditions to yield 1,4-diphenylbenzene derivatives . The reaction proceeds via a Diels–Alder cycloaddition of the thermally generated isobenzofuran, followed by retro‑Diels–Alder extrusion of the naphthalene skeleton. This cascade is particularly efficient when the alkyne is substituted with an electron‑withdrawing group (e.g., nitrile, sulfone). The method provides a streamlined, high‑atom‑economy route to substituted terphenyls and biaryl scaffolds of interest in materials science and ligand design.

Asymmetric Catalysis Studies Using the Rigid Oxabicyclic Framework

The well‑defined, rigid oxabicyclo[2.2.1]heptadiene framework of 1,4-epoxy-1,2,3,4-tetrahydronaphthalene makes it a useful scaffold for investigating asymmetric transformations. Palladium‑catalyzed hydrophenylation has been reported, affording chiral 1,4-epoxy-2-phenyl-1,2,3,4-tetrahydronaphthalene derivatives [4]. Additionally, the compound’s face‑selective activation by transition‑metal complexes has been exploited in catalytic asymmetric Diels–Alder and ring‑opening reactions. For these applications, the 98% purity grade is essential to avoid catalyst poisoning and ensure high enantioselectivity.

Application
Selection Property
Validation Focus
CVD poly(isobenzofuran) thin films
CVD precursor compatibility with pyrolysis polymerization
Film morphology and coating performance
Isobenzofuran Diels–Alder adducts
FVT compatibility for in situ isobenzofuran generation and trapping
Cycloaddition yield and adduct purity
Alkynyl cascade to 1,4-diphenylbenzenes
Thermal isobenzofuran generation for alkyne cycloaddition cascades
Reaction selectivity and scaffold utility
Asymmetric catalysis studies
Rigid oxabicyclic framework for stereochemical control
Enantioselectivity and catalyst compatibility

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